2-(methylsulfanyl)-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine-5-carbonitrile
Description
2-(Methylsulfanyl)-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine-5-carbonitrile is a pyrimidine derivative characterized by a methylsulfanyl group at position 2, a cyano group at position 5, and a complex 3-[(pyridin-4-yloxy)methyl]piperidin-1-yl substituent at position 3. The pyrimidine core is a common scaffold in medicinal chemistry due to its versatility in binding biological targets. Structural characterization would typically employ spectroscopic methods (¹H/¹³C NMR, IR, mass spectrometry) and elemental analysis .
Properties
IUPAC Name |
2-methylsulfanyl-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-24-17-20-10-14(9-18)16(21-17)22-8-2-3-13(11-22)12-23-15-4-6-19-7-5-15/h4-7,10,13H,2-3,8,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHFJZDVIAAKRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)N2CCCC(C2)COC3=CC=NC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine-5-carbonitrile typically involves multi-step organic synthesis. The process generally includes the formation of the pyrimidine ring, followed by the introduction of the piperidine and pyridine moieties. Reaction conditions often involve the use of catalysts, temperature control, and sometimes inert atmospheres to prevent unwanted side reactions.
Formation of Pyrimidine Ring: : Starts with a condensation reaction between a nitrile compound and a thioether, using catalysts like potassium carbonate.
Introduction of Piperidine and Pyridine Groups: : Achieved through nucleophilic substitution reactions. Common reagents include pyridine derivatives and piperidine intermediates.
Final Assembly: : The compound is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound scales up the laboratory synthesis methods. It involves large reactors, continuous flow techniques, and automation to ensure consistency and yield. Reaction conditions are optimized for large-scale production, focusing on cost-efficiency and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine-5-carbonitrile undergoes several types of chemical reactions:
Oxidation: : It can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions typically involve the nitrile group, converting it to amines.
Substitution: : The compound can undergo nucleophilic or electrophilic substitution, primarily at the pyrimidine or pyridine rings.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Hydrogen gas with palladium on carbon catalyst.
Substitution: : Alkyl halides or acyl halides in the presence of bases like sodium hydride.
Major Products
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Primary or secondary amines.
Substitution Products: : Various derivatives depending on the substituent introduced.
Scientific Research Applications
2-(methylsulfanyl)-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine-5-carbonitrile is utilized in multiple fields:
Chemistry: : As a building block for more complex molecules.
Biology: : Used in studies involving enzyme inhibition and receptor binding.
Medicine: : Investigated for potential therapeutic uses, including as an anti-inflammatory or anticancer agent.
Industry: : As an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets:
Enzyme Inhibition: : It can bind to active sites of enzymes, preventing substrate binding.
Receptor Binding: : The compound may interact with cellular receptors, modulating their activity.
Pathways: : It can influence signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s structural analogs can be categorized based on variations in the pyrimidine substituents and appended heterocycles. Key comparisons include:
Hexahydroquinoline Derivatives () Example: 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)-7,7-disubstituted-5-oxo-hexahydroquinoline-3-carbonitrile. Differences:
- Substituents: Chloro and substituted phenyl groups replace the methylsulfanyl and piperidinyl-pyridinyloxy groups.
- Core Structure: The hexahydroquinoline framework introduces additional ring systems, increasing molecular rigidity compared to the target compound’s simpler pyrimidine backbone.
- Functional Impact: The amino and chloro groups in these derivatives may enhance hydrogen bonding and electrophilic reactivity, respectively, influencing target binding or stability .
Thiazole-Containing Pyrimidines () Example: 2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile. Differences:
- Substituents: A thiazole ring replaces the piperidinyl-pyridinyloxy group, and a hydroxyphenylamino group is present at position 2.
- Functional Impact : The thiazole moiety introduces sulfur-mediated interactions, while the hydroxyphenyl group may improve solubility or participate in π-π stacking. These features contrast with the target compound’s methylsulfanyl and pyridinyloxy groups, which prioritize lipophilicity and steric bulk .
Chromeno-Pyrimidine Derivatives () Example: 4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one. Differences:
- Core Structure: A fused chromeno-pyrimidine system replaces the simple pyrimidine core, adding complexity and planar aromaticity.
- Substituents: A thioxo group at position 2 and a piperidinylphenyl group at position 4 differ from the target compound’s methylsulfanyl and pyridinyloxymethyl-piperidine groups.
- Functional Impact: The chromeno system may enhance intercalation with biological macromolecules, while the thioxo group could increase redox activity .
Physicochemical and Pharmacokinetic Properties
While experimental data for the target compound are unavailable, computational predictions for similar compounds (e.g., ) suggest:
- Lipophilicity: The methylsulfanyl group in the target compound likely increases logP compared to amino or hydroxyl-substituted analogs.
- Bioavailability: Piperidine and pyridinyloxy groups may improve blood-brain barrier penetration relative to bulkier hexahydroquinoline derivatives.
- Metabolic Stability: The cyano group at position 5 could reduce susceptibility to oxidative metabolism compared to thioxo or amino groups .
Comparative Data Table
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